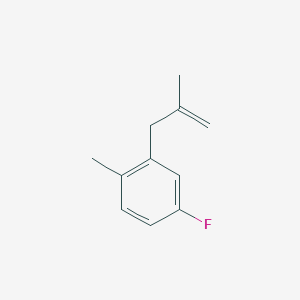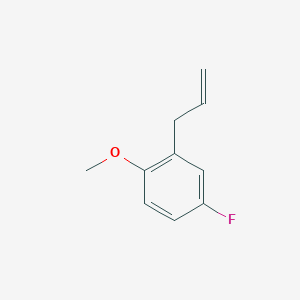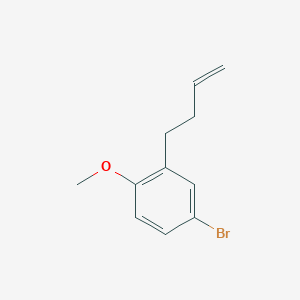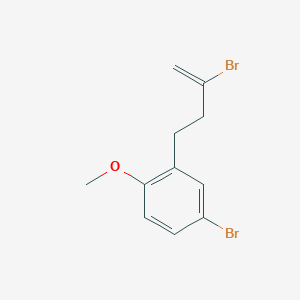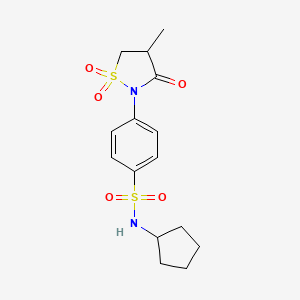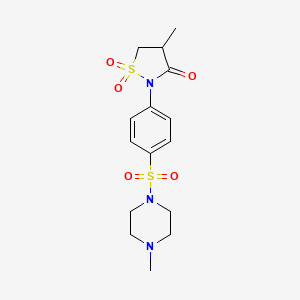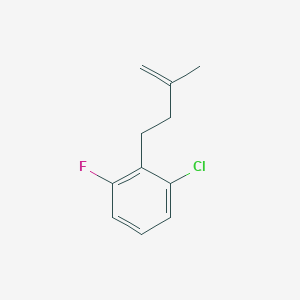
4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene
Overview
Description
The compound “4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene” is an organic compound based on its structure. It contains a butene group, which is a type of alkene, along with a phenyl group that is substituted with chlorine and fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene” were not found, related compounds such as “2-(2-chloro-6-fluorophenyl)acetamides” have been synthesized starting from nitrobenzene and diethyl malonate, followed by decarboxylation .Scientific Research Applications
Polymerization and Copolymerization
- The compound is used in the preparation of specific phenols like 2-fluoro-6-(3-methyl-2-butenyl)phenol, which is then oxidatively polymerized or copolymerized to yield various polymeric materials. Such polymers have potential applications in materials science and engineering (Hyun, Nishide, Tsuchida, & Yamada, 1988).
Electrochemical Preparation
- In electrochemical studies, similar compounds are synthesized through electrooxidative methods. For instance, 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene has been prepared using electrooxidative techniques, showing the compound's relevance in electrochemical synthesis and research (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Reaction with Atomic Carbon
- The interaction of similar compounds with atomic carbon has been studied, providing insights into chemical reactivity and bond formation processes. These studies contribute to our understanding of organic reaction mechanisms (Armstrong, Zheng, & Shevlin, 1998).
Synthesis of Fluoroalkoxy Butadienes
- Compounds like 4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene are used in the synthesis of fluoroalkoxy butadienes, which are then utilized in various organic reactions, including cycloaddition reactions. This demonstrates its utility in synthetic organic chemistry (Patrick, Rogers, & Gorrell, 2002).
Quantum Chemical Studies
- The compound is involved in quantum chemical studies, which explore molecular geometry and chemical reactivity. Such research is crucial in developing new materials and understanding molecular interactions (Satheeshkumar et al., 2017).
Copolymer Synthesis
- It is utilized in the synthesis of copolymers containing fluorophenyl butadiene units, further highlighting its application in polymer science. These copolymers have potential uses in various industries (Dix, Ebdon, & Hodge, 1993).
Liquid Crystal Research
- In liquid crystal research, compounds with similar structures are synthesized and characterized for their thermal behavior and phase properties, contributing to the development of new liquid crystal materials (Begum et al., 2013).
properties
IUPAC Name |
1-chloro-3-fluoro-2-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-5H,1,6-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSONYXSMXQFRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-6-fluorophenyl)-2-methyl-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






